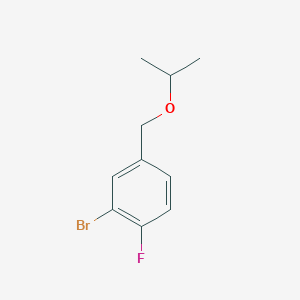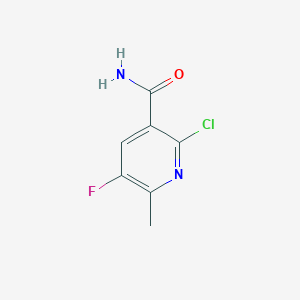
2-Chloro-5-fluoro-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-6-methylnicotinamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of nicotinamide, which is a form of vitamin B3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methylnicotinamide typically involves the chlorination and fluorination of nicotinamide derivatives. One common method includes the reaction of 2-chloro-5-fluoro-6-methylnicotinic acid with appropriate reagents under controlled conditions to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes multiple steps of purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-6-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, carboxylic acids, and reduced amine compounds .
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-6-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide
- 2-Chloro-5-methylnicotinic acid
- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid
Uniqueness
2-Chloro-5-fluoro-6-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H6ClFN2O |
|---|---|
Peso molecular |
188.59 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-3-5(9)2-4(7(10)12)6(8)11-3/h2H,1H3,(H2,10,12) |
Clave InChI |
VRZGJYILMDTLGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)Cl)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


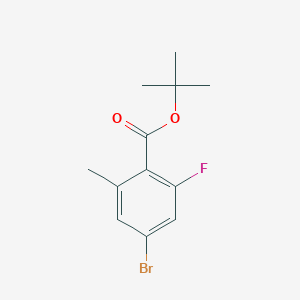
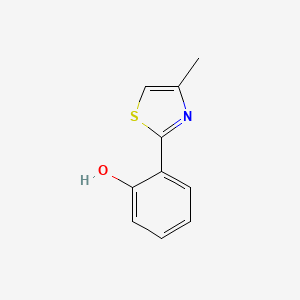

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
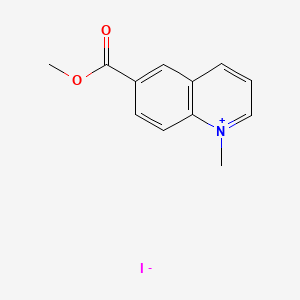
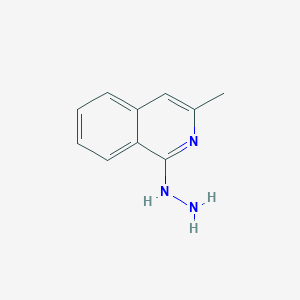
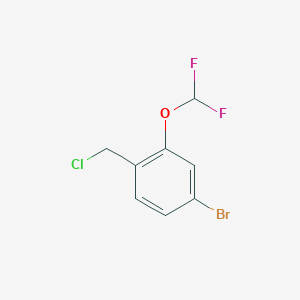
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)

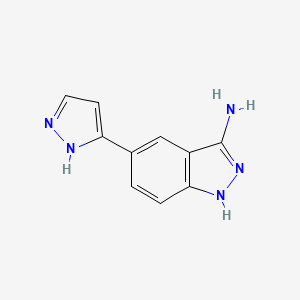

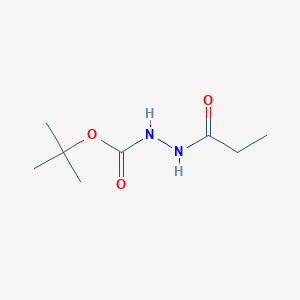
![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)
